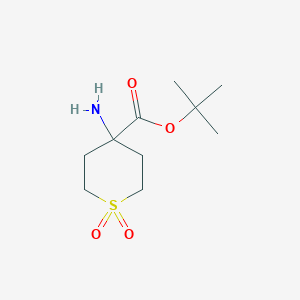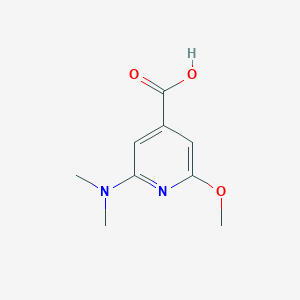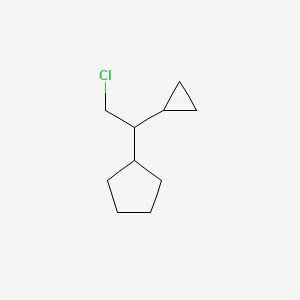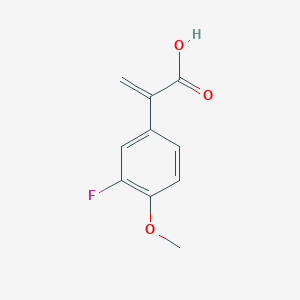
3,5-Difluoro-4-(4-fluorophenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(4-fluorophenyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring . These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
Preparation Methods
The synthesis of 3,5-Difluoro-4-(4-fluorophenyl)pyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of pentafluoropyridine with appropriate nucleophiles . Another method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
3,5-Difluoro-4-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing or reducing agents for oxidation and reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Difluoro-4-(4-fluorophenyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(4-fluorophenyl)pyridine involves its interaction with molecular targets and pathways. The strong electron-withdrawing fluorine atoms in the aromatic ring influence the compound’s reactivity and interaction with biological molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,5-Difluoro-4-(4-fluorophenyl)pyridine can be compared with other fluorinated pyridines, such as:
3,5-Difluoro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a fluorophenyl group, which affects its reactivity and applications.
2,3-Difluoro-4-(trifluoromethyl)pyridine: This compound has different fluorine substitution patterns, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to other fluorinated pyridines.
Properties
Molecular Formula |
C11H6F3N |
|---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
3,5-difluoro-4-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H6F3N/c12-8-3-1-7(2-4-8)11-9(13)5-15-6-10(11)14/h1-6H |
InChI Key |
MUNMRURXKXZITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Tert-butylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B13211232.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13211233.png)
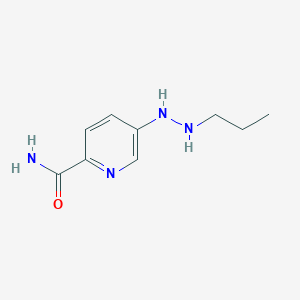
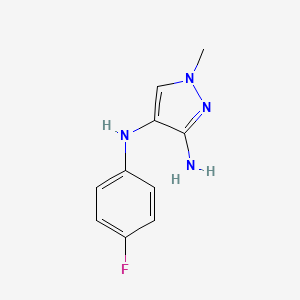
![2-Amino-1-{bicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B13211247.png)

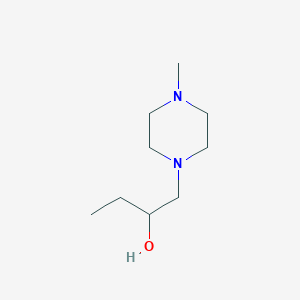
![tert-Butyl N-methyl-N-{7-methyl-1,8-dioxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13211265.png)
![(Butan-2-YL)((3-[(4-chlorophenyl)methoxy]-2-hydroxypropyl))amine](/img/structure/B13211286.png)
